Octadecanoic acid, ester with 1,2,3-propanetriol, sulfated Octadecanoic acid, ester with 1,2,3-propanetriol, sulfated 1-monostearoylglycerol is a 1-monoglyceride that has stearoyl as the acyl group. It has a role as an algal metabolite and a Caenorhabditis elegans metabolite.
Glycerol monostearate, commonly known as GMS, is the glycerol ester of stearic acid . It is commonly used as an emulsifier in foods.
1-Octadecanoyl-rac-glycerol is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Glycerol 1-monostearate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Glyceryl monostearate is a natural product found in Trichosanthes tricuspidata, Glycine max, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 11099-07-3
VCID: VC20949844
InChI: InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3
SMILES: CCCCCCCCCCCCCCCCCC(=O)O.C(C(CO)O)O
Molecular Formula: C21H42O4
Molecular Weight: 358.6 g/mol

Octadecanoic acid, ester with 1,2,3-propanetriol, sulfated

CAS No.: 11099-07-3

Cat. No.: VC20949844

Molecular Formula: C21H42O4

Molecular Weight: 358.6 g/mol

* For research use only. Not for human or veterinary use.

Octadecanoic acid, ester with 1,2,3-propanetriol, sulfated - 11099-07-3

Specification

Description 1-monostearoylglycerol is a 1-monoglyceride that has stearoyl as the acyl group. It has a role as an algal metabolite and a Caenorhabditis elegans metabolite.
Glycerol monostearate, commonly known as GMS, is the glycerol ester of stearic acid . It is commonly used as an emulsifier in foods.
1-Octadecanoyl-rac-glycerol is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Glycerol 1-monostearate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Glyceryl monostearate is a natural product found in Trichosanthes tricuspidata, Glycine max, and other organisms with data available.
CAS No. 11099-07-3
Molecular Formula C21H42O4
Molecular Weight 358.6 g/mol
IUPAC Name 2,3-dihydroxypropyl octadecanoate
Standard InChI InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3
Standard InChI Key VBICKXHEKHSIBG-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCC(=O)O.C(C(CO)O)O
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O
Melting Point 74.0 °C
Mp 77-79 ° (± -form)

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